(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol

DNA Damage Repair Oxidative DNA Damage Substrate Specificity

(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol (CAS 68498-25-9, also cataloged as CAS 335163-33-2) is the α-anomeric form of 1,N⁶-etheno-2′-deoxyadenosine (εdA), a tricyclic fluorescent nucleoside analog with a molecular formula of C₁₂H₁₃N₅O₃ and a molecular weight of 275.26 g/mol. In contrast to the β-anomer—which accumulates in atherosclerotic lesions as a lipid peroxidation biomarker and undergoes promutagenic bypass by Y-family polymerases such as Polι —this α-anomer exhibits a reversed stereochemical configuration at the anomeric center (C5′ S instead of R).

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
Cat. No. B11842941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
InChIInChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9-/m0/s1
InChIKeyXQQIMTUYVDUWKJ-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol: A Stereochemically Defined α-Anomeric Etheno-2′-deoxyadenosine for DNA Repair and Polymerase Fidelity Research


(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol (CAS 68498-25-9, also cataloged as CAS 335163-33-2) is the α-anomeric form of 1,N⁶-etheno-2′-deoxyadenosine (εdA), a tricyclic fluorescent nucleoside analog with a molecular formula of C₁₂H₁₃N₅O₃ and a molecular weight of 275.26 g/mol . In contrast to the β-anomer—which accumulates in atherosclerotic lesions as a lipid peroxidation biomarker and undergoes promutagenic bypass by Y-family polymerases such as Polι [1]—this α-anomer exhibits a reversed stereochemical configuration at the anomeric center (C5′ S instead of R). When incorporated into oligonucleotides, this compound redirects base-pairing preferences, alters duplex thermodynamic stability, and engages a DNA repair pathway (nucleotide incision repair, NIR) that is fundamentally different from that of the β-anomer [2].

Why the β-Anomer or Unmodified 2′-Deoxyadenosine Cannot Substitute for α-1,N⁶-Etheno-2′-deoxyadenosine in Mechanistic Studies


Procuring 1,N⁶-etheno-2′-deoxyadenosine as a generic compound without stereochemical specification routinely yields the β-anomer (εdA), which serves primarily as an endogenous lipid peroxidation biomarker. This β-anomer is recognized and excised by base excision repair (BER) DNA glycosylases [1]. The α-anomer, however, bypasses glycosylase-mediated BER entirely and is processed exclusively by the nucleotide incision repair (NIR) pathway through cleavage by Escherichia coli endonuclease IV (Nfo) and the human Ape1 protein [2]. Kinetic data demonstrate that α-2′-deoxyadenosine acts as a substrate equal to a tetrahydrofuranyl (THF) abasic site analog for Nfo and Apn1 [2]. Substitution with the β-anomer (BER substrate) for an experiment designed to probe NIR pathway engagement would yield a false-negative result, as the incorrect repair pathway would be activated. These stereochemistry-dependent repair fates make the α-anomer the only valid probe for dissecting BER versus NIR pathway contributions to oxidative DNA damage tolerance.

Quantitative Differentiation Evidence for α-Anomeric vs. β-Anomeric 1,N⁶-Etheno-2′-deoxyadenosine: Repair Pathway Selectivity, Duplex Thermodynamics, and Polymerase Bypass Fidelity


DNA Repair Pathway Engagement: α-Anomer Is an Exclusive NIR Substrate; β-Anomer Is a BER Substrate

The α-anomer is processed exclusively by the nucleotide incision repair (NIR) pathway, whereas the β-anomer is excised by base excision repair (BER) glycosylases. α-2′-Deoxyadenosine is not recognized by DNA glycosylases and is cleaved by Escherichia coli endonuclease IV (Nfo) and human Ape1, with kinetic constants equal to a tetrahydrofuranyl (THF) abasic site analog [1]. In contrast, the β-anomer (1,N⁶-etheno-2′-deoxyadenosine) is a validated substrate for BER glycosylases such as human alkylpurine DNA N-glycosylase [2].

DNA Damage Repair Oxidative DNA Damage Substrate Specificity

Duplex Thermodynamic Stability: α-Anomeric εdA Preferentially Pairs with dG, Reversing Normal Watson-Crick Partner Preference

Thermodynamic analysis of 11-mer DNA duplexes demonstrates that the α-anomeric εdA residue exhibits a base-pairing preference fundamentally different from the β-anomer. The α-εdA·dG pair is the most thermodynamically stable, while α-εdA·dC is the least stable, a reversal of the canonical Watson-Crick pattern [1]. This contrasts with the β-anomer (εdA), which in duplex DNA pairs preferentially with dT via Hoogsteen hydrogen bonding as demonstrated by Polι-mediated bypass crystallography [2].

DNA Biophysics Nucleic Acid Thermodynamics UV-Thermal Denaturation

DNA Polymerase Substrate Utilization: β-Anomeric εdATP Exhibits Ambiguous but Measurable Incorporation by Klenow Fragment

The β-anomeric εdATP is incorporated by Escherichia coli DNA polymerase I Klenow fragment during primer elongation, though inefficiently, substituting predominantly for dATP as well as for dGTP and dCTP [1]. In a 2004 study, the α-anomeric deoxyadenosine was studied as a structural perturbation in DNA but did not serve as a substrate for Nfo-related cleavage in polymerase fidelity assays [2]. Class-level inference from α-nucleoside chemistry suggests the α-anomer's reversed anomeric configuration would preclude incorporation by all template-directed DNA polymerases that require β-configuration nucleotide substrates.

DNA Polymerase Fidelity Nucleotide Incorporation Kinetics Mutagenesis

Fluorescence Properties: α-Anomeric εdA Enables Base-Pair-Dependent Fluorescence Modulation for Conformational Probing

The α-anomeric etheno-deoxyadenosine (α-εdA) retains intrinsic fluorescence from the etheno bridge and exhibits base-pair-dependent fluorescence emission intensity. Bielecki et al. demonstrated that fluorescence measurements confirmed thermodynamic data, with the most stable α-εdA·dG pair exhibiting emission properties indicative of base-pair-dependent stacking interactions within duplex structures [1]. The commercially available β-anomeric εdATP exhibits λexc 300 nm / λem 415 nm with an extinction coefficient ε = 6.0 L mmol⁻¹ cm⁻¹ (Tris-HCl, pH 7.5) [2]. Fluorescence emission of the α-anomer correlates directly with stacking environment.

Fluorescent Nucleoside Probes DNA Structure and Dynamics Biophysical Chemistry

High-Value Research Applications of α-Anomeric 1,N⁶-Etheno-2′-deoxyadenosine Enabled by Stereochemistry-Dependent Functional Differentiation


Nucleotide Incision Repair (NIR) Pathway Dissection via Site-Specific α-Anomeric Lesion Incorporation

The exclusive recognition of α-anomeric deoxynucleotides by the NIR pathway (Endo IV/Ape1) and their complete resistance to BER glycosylases, as demonstrated by Ishchenko et al. [1], make this compound an ideal probe for discriminating NIR from BER contributions in cellular lysates or purified enzyme systems. Oligonucleotides containing a single α-εdA residue enable quantitative incision assays tracking NIR activity independent of glycosylase-mediated background. This is a critical tool for laboratories investigating the biological significance of alternative DNA repair pathways in response to ionizing radiation and oxidative stress.

Fluorescent Structural Probe for Non-Canonical DNA Conformations and Duplex Dynamics

The α-anomer's base-pair-dependent fluorescence modulation, particularly the thermodynamic preference for the α-εdA·dG pair and associated duplex kinking [2], enables direct, label-free monitoring of unusual DNA structures. This is uniquely suited for studying Hoogsteen base pair dynamics, DNA bending and kinking in response to protein binding, or G-quadruplex interactions. The probe requires no external fluorophore conjugation, simplifying experimental workflows for structural biologists and biophysicists.

Non-Incorporable Fluorescent Nucleotide Analog for Polymerase Mechanism Studies

The α-anomeric configuration precludes productive incorporation by canonical DNA polymerases that require β-configured substrates , while retaining fluorescence from the etheno bridge. This property is essential for experiments requiring a persistent, non-extendable lesion—such as single-molecule polymerase stalling studies or template-competitive inhibition assays—where the β-anomer (a promutagenic substrate for Klenow fragment [3]) would confound results.

Radiation Biology Modeling of Anoxic DNA Damage Lesions

α-Anomeric 2′-deoxynucleosides are established products of ionizing radiation under anoxic conditions [1]. This compound serves as a chemically defined reference standard for quantifying radiation-induced DNA damage products in cellular models via LC-MS/MS, enabling accurate dosimetry in radiobiology studies. Unlike the β-anomer, which primarily arises from lipid peroxidation, the α-anomer is a specific tracer of direct radiation effects.

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